4-[(4-Chlorophenyl)sulfonyl]-N-cyclohexyl-1-piperazinecarboxamide is a synthetic compound that acts as a potent and selective serotonin 5-HT2A receptor antagonist []. It exhibits high affinity for the 5-HT2A receptor with a Ki value of 13 nM []. This compound has been investigated for its potential as a novel antipsychotic drug candidate [].
Preclinical studies for Antipsychotic Activity: This compound has been investigated in preclinical models for its potential antipsychotic effects. It effectively inhibits 5-hydroxytrophan- and 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane-induced head twitches, indicating potent in vivo serotonin type 2A receptor antagonism [].
Potential for Reduced Side Effects: Preclinical studies suggest that 4-[(4-chlorophenyl)sulfonyl]-N-cyclohexyl-1-piperazinecarboxamide may offer advantages over conventional antipsychotics in terms of side effect profile []. It exhibits a strong antagonistic action on presynaptic dopaminergic autoreceptors but only weak postsynaptic dopamine D2 blockade, suggesting a reduced risk of extrapyramidal side effects []. It is also not cataleptogenic and does not antagonize amphetamine-induced stereotypies [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8